molecular formula C19H36O2 B600584 Methyl vaccenate CAS No. 6198-58-9

Methyl vaccenate

Cat. No.: B600584
CAS No.: 6198-58-9
M. Wt: 296.5 g/mol
InChI Key: PVVODBCDJBGMJL-CMDGGOBGSA-N
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Description

It is a colorless liquid with the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol . This compound is primarily used in the field of analytical chemistry and lipid research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl vaccenate can be synthesized through the esterification of cis-vaccenic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, this compound is produced through the transesterification of vegetable oils rich in cis-vaccenic acid. This process involves reacting the oil with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the methyl ester .

Chemical Reactions Analysis

Types of Reactions

Methyl vaccenate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl vaccenate has several applications in scientific research:

Mechanism of Action

Methyl vaccenate exerts its effects primarily through its interaction with lipid membranes. It can modulate the fluidity and permeability of cell membranes, influencing various cellular processes. Additionally, it acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl vaccenate is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity and interaction with biological systems, making it valuable for specific analytical and research applications .

Properties

IUPAC Name

methyl (E)-octadec-11-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVODBCDJBGMJL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316726
Record name Methyl vaccenate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6198-58-9, 1937-63-9, 52380-33-3
Record name Methyl vaccenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6198-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl vaccenate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl vaccenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006198589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Octadecenoic acid, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl vaccenate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-octadec-11-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104
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Record name Methyl (E)-octadec-11-enoate
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Record name METHYL VACCENATE
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